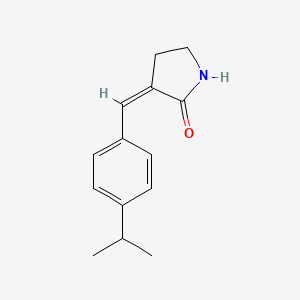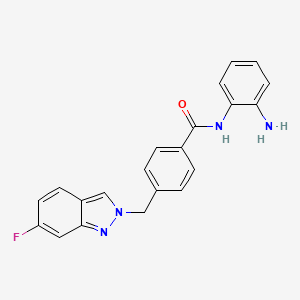
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom into the indazole ring using fluorinating agents.
Coupling Reaction: The indazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents like EDCI or DCC.
Amination: Introduction of the amino group into the phenyl ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole and fluorine substituents.
4-((6-Fluoro-2h-indazol-2-yl)methyl)benzamide: Lacks the amino group on the phenyl ring.
n-(2-Aminophenyl)-4-methylbenzamide: Lacks the indazole and fluorine substituents.
Uniqueness
The presence of both the indazole ring and the fluorine atom in n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
920314-92-7 |
|---|---|
分子式 |
C21H17FN4O |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[(6-fluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27) |
InChI 键 |
LDKLGMGPUZHJHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



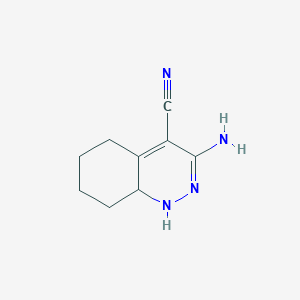
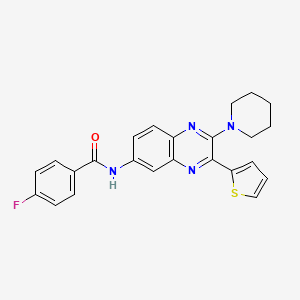

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)


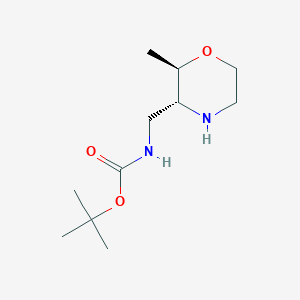
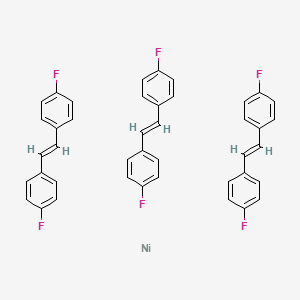

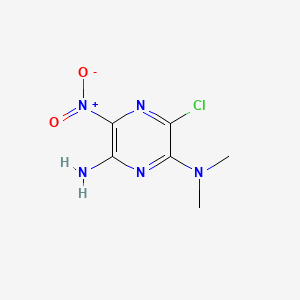

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
